Cas no 94200-06-3 (1-Heptanol, 2-ethyl-,1-formate)

1-Heptanol, 2-ethyl-,1-formate structure
94200-06-3 structure
Product name:1-Heptanol, 2-ethyl-,1-formate
CAS No:94200-06-3
MF:C10H20O2
MW:172.264603614807
CID:811447
PubChem ID:3023946

1-Heptanol, 2-ethyl-,1-formate Chemical and Physical Properties

Names and Identifiers

    • 1-Heptanol, 2-ethyl-,1-formate
    • 2-ethylheptyl formate
    • EINECS 303-482-3
    • DTXSID70916189
    • SCHEMBL3030456
    • 94200-06-3
    • NS00066426
    • Inchi: InChI=1S/C10H20O2/c1-3-5-6-7-10(4-2)8-12-9-11/h9-10H,3-8H2,1-2H3
    • InChI Key: RKHIJTPJWVVCHK-UHFFFAOYSA-N
    • SMILES: CCCCCC(CC)COC=O

Computed Properties

  • Exact Mass: 172.146
  • Monoisotopic Mass: 172.146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 8
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0.8771 (estimate)
  • Melting Point: -34.1°C (estimate)
  • Boiling Point: 202.6°C (estimate)
  • Flash Point: 86.6°C
  • Refractive Index: 1.4083 (estimate)

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